N-(4-bromophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
CAS No.: 891126-35-5
Cat. No.: VC4401200
Molecular Formula: C16H16BrN5O2S
Molecular Weight: 422.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 891126-35-5 |
|---|---|
| Molecular Formula | C16H16BrN5O2S |
| Molecular Weight | 422.3 |
| IUPAC Name | N-(4-bromophenyl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C16H16BrN5O2S/c1-2-3-12-8-13(23)19-15-20-21-16(22(12)15)25-9-14(24)18-11-6-4-10(17)5-7-11/h4-8H,2-3,9H2,1H3,(H,18,24)(H,19,20,23) |
| Standard InChI Key | CONDZMNXTULEAI-UHFFFAOYSA-N |
| SMILES | CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)Br |
Introduction
N-(4-bromophenyl)-2-((7-oxo-5-propyl-7,8-dihydro- triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a complex organic compound that belongs to the class of thioacetamides and triazolopyrimidines. This compound is characterized by its unique structural features, which include a 4-bromophenyl group and a triazolopyrimidine moiety. The presence of these functional groups contributes to its potential applications in various scientific fields, particularly in medicinal chemistry.
Synthesis
The synthesis of N-(4-bromophenyl)-2-((7-oxo-5-propyl-7,8-dihydro- triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide typically involves multi-step reactions. While specific synthesis protocols for this compound are not detailed in the search results, similar compounds often require the formation of the triazolopyrimidine moiety followed by its coupling with the 4-bromophenyl group via a thioacetamide linkage.
Biological and Pharmacological Activities
Although specific biological activities of N-(4-bromophenyl)-2-((7-oxo-5-propyl-7,8-dihydro- triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide are not mentioned in the search results, compounds with similar structures often exhibit potential as antimicrobial, anticancer, or anti-inflammatory agents. The presence of a triazolopyrimidine ring system, known for its biological activity, suggests that this compound could be explored for such applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume